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molecular formula C10H16O2Si B8499549 4-Trimethylsilyloxymethyl-phenol

4-Trimethylsilyloxymethyl-phenol

Cat. No. B8499549
M. Wt: 196.32 g/mol
InChI Key: NFABTBHOLYUKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946456B2

Procedure details

300 ml of dichloromethane followed by 60 g of triethylamine are added to 30 g of 4-hydroxymethyl-phenol introduced into a 500 ml flask maintained under a hydrogen atmosphere. The temperature of the obtained solution is brought to 10° C. and 64 g of trimethylsilyl chloride are added thereto in about one hour, keeping the temperature at 10° C. Thus, the temperature is left to spontaneously rise to 25° C., maintaining such conditions for one hour. Then, the reaction of the substrate is controlled under TLC. Upon ascertaining the disappearance of the initial product, 200 ml of an aqueous saturated NaCl solution are added and the two-phase system is stirred vigorously for 10′ and then the two phases are decanted. The lower organic phase is washed with two 200 ml portions of deionised water and then concentrated to residue, obtaining a yellowish oil. Such residue is recovered using 500 ml of DMF in a 2-liter flask and a solution constituted by 3 g of Lithium acetate in 60 ml of water is added to the obtained solution. The mixture is maintained at 25° C. for one hour, then the removal of the trimethylsilyl group on the phenolic hydroxyl is controlled under TLC. Then, 650 ml of a saturated NaCl solution and 455 ml of toluene are added to the reaction mixture and the mixture is stirred vigorously for 10′, then the two phases are left to decant. The upper organic phase is then washed with two 650 ml portions of deionised water and concentrated under vacuum, obtaining 33 g of the desired product (70% yield).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
[Compound]
Name
initial product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
60 g
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
ClCCl.[OH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15].[Na+].[Cl-]>C(N(CC)CC)C>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)O
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
initial product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Six
Name
Quantity
60 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the two-phase system is stirred vigorously for 10′ and then the two phases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced into a 500 ml flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
is brought to 10° C.
CUSTOM
Type
CUSTOM
Details
at 10° C
WAIT
Type
WAIT
Details
Thus, the temperature is left to spontaneously rise to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining such conditions for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction of the substrate
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
are decanted
WASH
Type
WASH
Details
The lower organic phase is washed with two 200 ml portions of deionised water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to residue
CUSTOM
Type
CUSTOM
Details
obtaining a yellowish oil
CUSTOM
Type
CUSTOM
Details
Such residue is recovered
ADDITION
Type
ADDITION
Details
is added to the obtained solution
CUSTOM
Type
CUSTOM
Details
the removal of the trimethylsilyl group on the phenolic hydroxyl
ADDITION
Type
ADDITION
Details
Then, 650 ml of a saturated NaCl solution and 455 ml of toluene are added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture is stirred vigorously for 10′, then the two phases
WAIT
Type
WAIT
Details
are left
CUSTOM
Type
CUSTOM
Details
to decant
WASH
Type
WASH
Details
The upper organic phase is then washed with two 650 ml portions of deionised water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](OCC1=CC=C(C=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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